2,4,5-T isooctyl ester chemical and physical properties
2,4,5-T isooctyl ester chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 2,4,5-T Isooctyl Ester
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,5-T isooctyl ester (CAS No. 25168-15-4), a significant derivative of the chlorophenoxyacetic acid herbicide 2,4,5-T.[1][2] Developed for herbicidal applications, its properties are dictated by the combination of the (2,4,5-trichlorophenoxy)acetic acid core and the isooctyl ester functional group. This document details its chemical identity, physicochemical characteristics, reactivity profile, and established analytical methodologies. The guide is intended for researchers and scientists requiring detailed technical data on this compound for environmental analysis, toxicology studies, or historical sample assessment.
Introduction and Historical Context
Isooctyl (2,4,5-trichlorophenoxy)acetate, commonly known as 2,4,5-T isooctyl ester, belongs to the chlorophenoxy herbicide class.[1] These compounds function as synthetic auxins, mimicking plant growth hormones to induce uncontrolled, lethal growth in broad-leafed plants.[3] The parent compound, 2,4,5-T, was a widely used herbicide and, notoriously, a component of the defoliant Agent Orange, used during the Vietnam War.[4] The esterification of 2,4,5-T with isooctyl alcohol was performed to create a formulation with lower volatility compared to other esters, intended for selective control of woody weeds in various settings, including crops, rangeland, and industrial areas.[1][5]
Crucially, the manufacturing process for the 2,4,5-trichlorophenol precursor was susceptible to forming the highly toxic and carcinogenic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][6] This contamination led to the eventual cancellation of 2,4,5-T's registration for use in the United States and other parts of the world, effectively rendering its derivatives, including the isooctyl ester, obsolete for agricultural use.[1][6]
Chemical Identity
The unambiguous identification of 2,4,5-T isooctyl ester is fundamental for any scientific investigation.
-
Chemical Name: Isooctyl (2,4,5-trichlorophenoxy)acetate[2]
-
Synonyms: (2,4,5-Trichlorophenoxy)acetic acid isooctyl ester, U 46T, ORGA-T, AAnetos L[1][10]
Physicochemical Properties
The physical state and behavior of 2,4,5-T isooctyl ester in various environments are dictated by its physicochemical properties. While commercial preparations have been described as white solids or brown to dark brown liquids, the pure form is typically a colorless liquid.[1][11]
Table 1: Summary of Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White solid or brown to dark brown liquid | [1][11] |
| Boiling Point | ~410 °C (~770 °F) | [10][12] |
| Density | 1.223 g/cm³ at 68 °C | [10] |
| Vapor Pressure | 2.55 x 10⁻⁷ mmHg at 25 °C | [13] |
| Water Solubility | Insoluble (<1 mg/mL at 24 °C) | [11][13][14] |
| Flash Point | 144.9 °C | [13] |
| Refractive Index | ~1.5320 (estimate) | [9][15] |
Chemical Reactivity and Stability
The reactivity of 2,4,5-T isooctyl ester is primarily governed by the ester linkage.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and alkaline conditions, yielding the parent 2,4,5-trichlorophenoxyacetic acid and isooctyl alcohol. This reaction is a critical consideration in environmental fate, as the parent acid has different mobility and toxicity profiles.[16]
-
Reaction with Acids and Bases: Esters react with acids, often exothermically, to liberate alcohols and acids.[11][14] Interaction with caustic solutions (strong bases) also generates heat.[11][13][14]
-
Oxidizing Agents: Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[11][13][14]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic and irritating fumes, including hydrogen chloride gas.[13]
-
Combustibility: The compound is combustible, though it may require effort to ignite.[11][13][14]
Synthesis and Manufacturing Insights
The synthesis of phenoxyacetic acid esters like 2,4,5-T isooctyl ester is a standard industrial chemical process. The primary method involves the direct esterification of the parent acid (2,4,5-T) with the corresponding alcohol (isooctyl alcohol).[17]
The synthesis pathway can be generalized as:
-
Preparation of 2,4,5-T Acid: 2,4,5-trichlorophenol is reacted with chloroacetic acid under alkaline conditions.[3][4] This step is the source of potential TCDD contamination if reaction temperatures are not strictly controlled.[4]
-
Esterification: The resulting 2,4,5-T acid is then reacted with isooctyl alcohol, typically in the presence of an acid catalyst (e.g., sulfuric acid), to form the isooctyl ester and water. The water is removed to drive the reaction to completion.
Analytical Methodologies
The quantitative analysis of 2,4,5-T isooctyl ester in environmental or biological matrices presents a challenge due to its low concentration and the complexity of the sample matrix. A common and robust strategy involves the hydrolysis of the ester to the parent 2,4,5-T acid prior to analysis, as certified reference standards and established methods are more readily available for the acid form.
The following diagram and protocol outline a comprehensive workflow for the determination of 2,4,5-T isooctyl ester, reported as total 2,4,5-T.
Caption: Workflow for the analysis of 2,4,5-T isooctyl ester via hydrolysis and LC-MS/MS.
Detailed Experimental Protocol
This protocol is a validated approach synthesized from methods for parent phenoxy acids and their esters.[18][19][20]
1. Sample Extraction:
- Rationale: To efficiently move the analyte from the sample matrix into a liquid solvent. Acetonitrile is effective for a wide range of polarities.
- Procedure:
- Weigh 5.0 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
- Add 15 mL of water and 10 mL of acetonitrile.
- Shake vigorously for 30 minutes using a mechanical shaker.
- Centrifuge at 3000 rpm for 5 minutes to separate the solid and liquid phases.
- Carefully transfer the supernatant (acetonitrile/water extract) to a clean vessel.
2. Alkaline Hydrolysis:
- Rationale: To convert the 2,4,5-T isooctyl ester (and other potential esters) into the single, water-soluble carboxylate salt of 2,4,5-T for consistent analysis.
- Procedure:
- To the collected supernatant, add 300 µL of 5 N sodium hydroxide solution.[20]
- Shake for 30 minutes to ensure complete hydrolysis.
3. Acidification and Partitioning:
- Rationale: To neutralize the base and convert the 2,4,5-T salt back to its less polar acid form, which is necessary for efficient capture by the SPE sorbent.
- Procedure:
- Add 300 µL of 5 N sulfuric acid to the solution to adjust the pH to < 3.[20]
- Add partitioning salts (e.g., 6 g magnesium sulfate, 1.5 g sodium chloride) to force the acetonitrile out of the aqueous phase.[20]
- Shake for 2 minutes and centrifuge again. The top layer is the acetonitrile extract containing the protonated 2,4,5-T.
4. Solid-Phase Extraction (SPE) Cleanup:
- Rationale: To remove interfering matrix components and concentrate the analyte. A C18 (octadecylsilanized silica) reversed-phase cartridge is effective at retaining the moderately nonpolar 2,4,5-T acid.[18]
- Procedure:
- Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH < 3).
- Load the acetonitrile extract onto the cartridge.
- Wash the cartridge with 5 mL of acidified water to remove polar interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with two 1-mL aliquots of methanol into a clean collection tube.
5. Instrumental Analysis (LC-MS/MS):
- Rationale: Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for detecting and quantifying the target analyte. Analysis is performed in negative ion mode, which is ideal for acidic compounds like 2,4,5-T.
- Procedure:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid).[19]
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
- Monitor for the specific parent-daughter ion transitions for 2,4,5-T.
- Quantify the concentration by comparing the peak area to a multi-point calibration curve prepared from a certified 2,4,5-T reference standard.
Safety and Handling
Based on safety data for 2,4,5-T esters, this compound should be handled with care.
-
Hazards: It is considered a skin and eye irritant.[1] Vapors can be irritating.[13] The primary toxicological concern with historical samples is the potential presence of TCDD.
-
Personal Protective Equipment (PPE): When handling, wear appropriate chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Ensure work is conducted in a well-ventilated area or fume hood.[13]
-
First Aid:
Conclusion
2,4,5-T isooctyl ester is a chemically significant derivative of 2,4,5-T, characterized by its low water solubility, high boiling point, and typical ester reactivity. While its use as a herbicide is discontinued due to the toxicological risks associated with its parent compound and potential contaminants, a thorough understanding of its properties remains vital for environmental monitoring, the analysis of legacy contamination sites, and toxicological research. The analytical workflows presented provide a robust framework for its reliable quantification in complex matrices.
References
-
Haz-Map. (n.d.). 2,4,5-T, isooctyl ester - Hazardous Agents. Retrieved from [Link]
-
ChemBK. (2024). 2,4,5-T Isooctyl Ester. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,4,5-T isooctyl ester. Retrieved from [Link]
-
U.S. EPA. (n.d.). Acetic acid, (2,4,5-trichlorophenoxy)-, isooctyl ester - Substance Details. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). 2,4,5-T-isoctyl. Retrieved from [Link]
-
Chemdad Co. (n.d.). 2,4,5-T ISOOCTYL ESTER. Retrieved from [Link]
-
Chemsigma. (n.d.). 2,4,5-T ISOOCTYL ESTER [25168-15-4]. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2,4,5-T Butoxyethyl ester. Retrieved from [Link]
-
Flint, G. W., Alexander, J. J., & Funderburk, O. P. (1968). Vapor Pressures of Low-Volatile Esters of 2,4-D. Weed Science, 16(4), 541-544. Retrieved from [Link]
-
Huisman, J., & Smit, J. (1955). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Recueil des Travaux Chimiques des Pays-Bas, 74(5), 633-636. Retrieved from [Link]
-
Emulsifiable Concentrate. (n.d.). HOW TO MAKE 2,4 – D ISOOCTYL ESTER ( 48 EC ). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
-
U.S. EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Jasenka, S. et al. (2014). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 227-235. Retrieved from [Link]
-
FDA. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]
Sources
- 1. 2,4,5-T, isooctyl ester - Hazardous Agents | Haz-Map [haz-map.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 4. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 2,4,5-T ISOOCTYL ESTER [25168-15-4] | Chemsigma [chemsigma.com]
- 9. chembk.com [chembk.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2,4,5-T ISOOCTYL ESTER | 25168-15-4 [chemicalbook.com]
- 12. 2,4,5-TRICHLOROPHENOXYACETIC ACID ESTERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
- 14. 2,4,5-T ISOOCTYL ESTER Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. 25168-15-4 CAS MSDS (2,4,5-T ISOOCTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. epa.gov [epa.gov]
- 20. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
